![molecular formula C9H7Cl3OS B14523975 1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene CAS No. 62774-47-4](/img/structure/B14523975.png)
1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene is an organic compound characterized by a methoxy group, a trichloroethenyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene can be achieved through several methods. One common approach involves the reaction of 1-methoxy-2-mercaptobenzene with trichloroethylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and sulfanyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The methoxy and sulfanyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The trichloroethenyl group may also play a role in modulating the compound’s activity through interactions with cellular components.
Comparison with Similar Compounds
- 1-Methoxy-2-[(dichloroethenyl)sulfanyl]benzene
- 1-Methoxy-2-[(trichloromethyl)sulfanyl]benzene
- 1-Methoxy-2-[(trichloroethenyl)thio]benzene
Comparison: 1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
62774-47-4 |
|---|---|
Molecular Formula |
C9H7Cl3OS |
Molecular Weight |
269.6 g/mol |
IUPAC Name |
1-methoxy-2-(1,2,2-trichloroethenylsulfanyl)benzene |
InChI |
InChI=1S/C9H7Cl3OS/c1-13-6-4-2-3-5-7(6)14-9(12)8(10)11/h2-5H,1H3 |
InChI Key |
OLKPTKWDUHEMBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


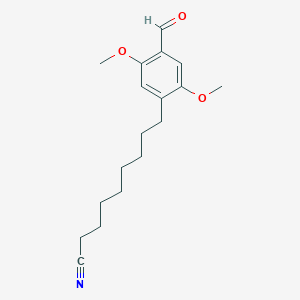
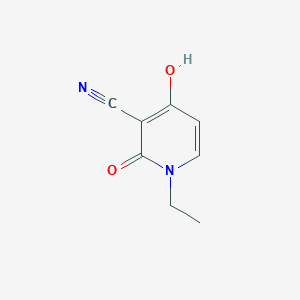
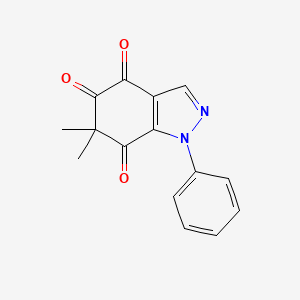
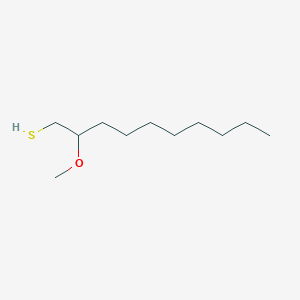
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
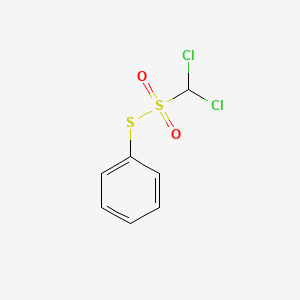
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
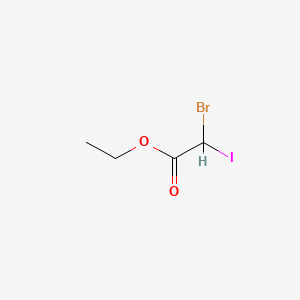
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
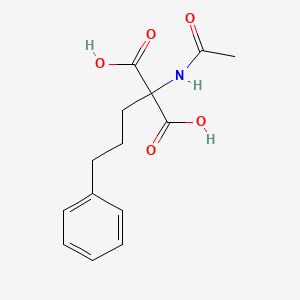
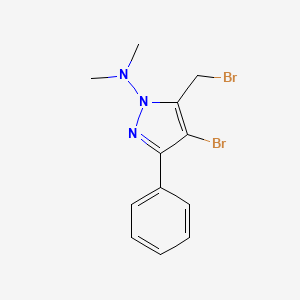
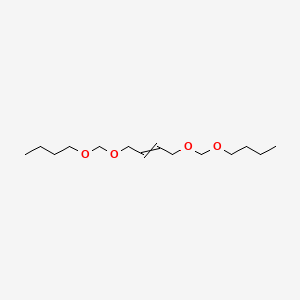
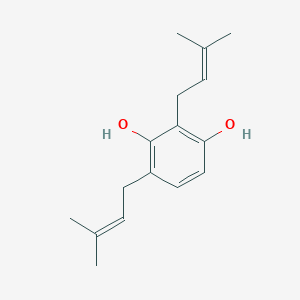
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
